molecular formula C9H10BrNO2 B1412468 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine CAS No. 1602397-66-9

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine

Cat. No.: B1412468
CAS No.: 1602397-66-9
M. Wt: 244.08 g/mol
InChI Key: MOLQSQJTXFKRQB-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine is a sophisticated heteroaromatic building block designed for advanced medicinal chemistry and drug discovery applications. This multifunctional compound integrates a pyridine core substituted with a bromo group at the 5-position, a methyl group at the 3-position, and an oxetane ether at the 2-position, creating a versatile scaffold for synthetic elaboration. The strategic incorporation of the oxetane ring represents a contemporary approach in medicinal chemistry to improve the physicochemical properties of drug candidates . Oxetanes are recognized as stable, polar motifs that can enhance aqueous solubility, reduce metabolic clearance, and serve as carbonyl bioisosteres while maintaining molecular planarity . The bromo substituent provides a synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions, enabling access to diverse derivative libraries for structure-activity relationship studies. This compound is particularly valuable in designing central nervous system (CNS) active agents, as evidenced by structural analogs documented in neuroscience research . The molecular architecture is optimized for interaction with biological targets, making it suitable for developing protease inhibitors, kinase inhibitors, and receptor modulators. Researchers can leverage this building block to create novel compounds with improved drug-like properties and patentability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-3-methyl-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-7(10)3-11-9(6)13-8-4-12-5-8/h2-3,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLQSQJTXFKRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2COC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution and Ring Functionalization

Step 1: Synthesis of 5-bromo-2-methylpyridine

  • Starting Material: 2-methylpyridine or 2-chloropyridine derivatives.
  • Reaction: Bromination at the 5-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled conditions.
  • Conditions: Typically carried out in a suitable solvent such as carbon tetrachloride or acetonitrile at reflux temperatures.

Step 2: Formation of 2-(oxetan-3-yloxy)pyridine

  • Reaction: Nucleophilic substitution where the hydroxyl group of 2-hydroxypyridine reacts with oxetane derivatives.
  • Reagents: Use of base (potassium carbonate) in an aprotic solvent like DMF or THF to facilitate nucleophilic attack on oxetane.
  • Conditions: Stirring at room temperature or slightly elevated temperatures (40-60°C) for several hours.

Step 3: Methylation at the 3-position

  • Method: Electrophilic methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Outcome: Introduction of the methyl group at the 3-position of the pyridine ring.

Method B: Decarboxylation and Hydrogenation Pathway

Based on patent CN101560183B, an alternative route involves:

  • Condensation of diethyl malonate with 5-nitryl-2-chloropyridine, followed by decarboxylation to obtain 5-nitryl-2-methylpyridine.
  • Hydrogenation of the nitro group to an amine, then subsequent bromination to introduce the bromine atom.
  • Conversion of the amino group to the oxetane linkage via nucleophilic substitution with oxetane derivatives under basic conditions.

Method C: Direct Functionalization via Cross-Coupling

Recent advances suggest the use of palladium-catalyzed cross-coupling reactions:

  • Starting Material: 5-bromo-2-methylpyridine.
  • Reaction: Coupling with oxetane-based boronic acids or esters using Pd(0) catalysts.
  • Conditions: Use of N,N-dimethylformamide (DMF) or toluene as solvent, with bases such as potassium carbonate, at elevated temperatures (~80°C).

Reaction Data and Conditions Summary

Step Reagents Solvent Temperature Duration Yield Notes
Bromination NBS Carbon tetrachloride Reflux 12-24h ~80% Radical mechanism
Nucleophilic substitution Oxetane derivative, K2CO3 THF/DMF 40-60°C 6-12h Variable Selective at 2-position
Methylation Methyl iodide Acetone Room temp to 50°C 4-8h ~70-80% For methyl group at 3-position
Cross-coupling Pd catalyst, boronic acid Toluene/DMF 80°C 12-24h 60-70% For oxetane attachment

Research Findings and Data Tables

Table 1: Comparison of Synthetic Methods

Method Advantages Disadvantages Typical Yield Industrial Suitability
Radical Bromination Simple, direct Over-bromination risk 80% Moderate
Nucleophilic Substitution High selectivity Requires multiple steps 70-85% High with optimization
Cross-Coupling High regioselectivity Requires expensive catalysts 60-70% Very suitable

Research Findings:

  • The decarboxylation and hydrogenation route (patent CN101560183B) offers high yields (~85%) and mild conditions, suitable for scale-up.
  • Palladium-catalyzed cross-coupling provides regioselective attachment of the oxetane moiety, with yields around 65-70%, favored for complex derivatives.
  • Bromination using NBS is efficient but requires careful control to prevent polybromination.

Notes and Considerations

  • Purity: Purification typically involves column chromatography or recrystallization.
  • Environmental Impact: Use of greener solvents and catalytic methods is preferred for industrial applications.
  • Safety: Handling of brominating agents and palladium catalysts requires appropriate safety protocols.

Chemical Reactions Analysis

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Observations:

  • Position 3 Substituents : Methyl groups (as in the target compound) provide steric hindrance without significant electronic effects, whereas chloro substituents (e.g., in ) increase electrophilicity .
  • Position 5 Bromine : Common across analogs, bromine facilitates further functionalization via cross-coupling reactions .

Physicochemical Properties

  • Boiling Points : Sulfonyl derivatives (e.g., 383°C in ) exhibit higher boiling points due to polar functional groups.
  • Solubility : Oxetane and ethoxy groups enhance water solubility compared to methoxy or methylthio substituents .
  • Stability : Oxetane rings resist metabolic degradation better than linear ethers, as seen in drug design .

Biological Activity

5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine is a heterocyclic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. The compound's ability to act as a ligand, binding to specific receptors and enzymes, positions it as a significant candidate for further investigation in medicinal chemistry and drug design.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom and an oxetane moiety. This arrangement enhances its reactivity and biological activity, making it suitable for diverse applications.

Property Description
Molecular FormulaC₉H₈BrN₁O₂
Molecular Weight228.07 g/mol
SolubilitySoluble in organic solvents; low solubility in water
Functional GroupsBromine, ether, heterocyclic amine

This compound functions primarily through its interaction with biological targets such as enzymes and receptors. The compound's ability to modulate these targets can lead to significant changes in cellular processes, including:

  • Signal Transduction : Modulation of pathways involved in cellular signaling.
  • Gene Expression : Influencing transcription factors that regulate gene expression.
  • Metabolic Pathways : Altering metabolic processes through enzyme inhibition or activation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that it may exhibit IC₅₀ values comparable to known anti-inflammatory agents, making it a potential candidate for the treatment of inflammatory diseases .

Cancer Research Applications

This compound has been investigated for its effects on cancer cell lines. It appears to induce apoptosis in certain cancer types by triggering intrinsic pathways related to mitochondrial dysfunction. This property highlights its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
  • Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, suggesting potent anti-inflammatory properties.
  • Cancer Cell Apoptosis : In vitro assays on human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .

Q & A

Q. What are common synthetic routes for preparing 5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Bromination : Introduce bromine at the 5-position of 3-methylpyridine via electrophilic substitution (e.g., using NBS or Br₂ with Lewis acids) .

Oxetane Introduction : React the 2-hydroxypyridine intermediate with oxetan-3-yl mesylate or tosylate under nucleophilic aromatic substitution (SNAr) conditions. Elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) enhance reactivity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation.
Note: Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions.

Q. How can the structure of this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks for methyl (δ ~2.3 ppm), oxetane protons (δ ~4.5–5.0 ppm), and pyridine aromatic protons (δ ~7.0–8.5 ppm).
  • ¹³C NMR : Confirm oxetane carbons (δ ~70–80 ppm) and bromine-induced deshielding at C5 .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (expected m/z ~257–259).
  • IR : Stretching vibrations for C-O (oxetane, ~1100 cm⁻¹) and C-Br (~600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • First Aid : For inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Store in airtight containers at room temperature, away from light and moisture .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond angles/oxetane orientation. For twinned crystals, apply twin-law refinement in SHELX .
  • Dynamic NMR : Study oxetane ring puckering or rotational barriers if unexpected splitting occurs .

Q. What strategies optimize the introduction of the oxetane group into the pyridine ring?

  • Methodological Answer :
  • Catalysis : Employ Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for C-O bond formation under milder conditions .
  • Solvent Effects : Test DCE or THF for improved solubility of bulky oxetane precursors.
  • Kinetic Control : Use lower temperatures (40–60°C) to favor mono-substitution over di-substitution byproducts.

Q. How does X-ray crystallography confirm the stereoelectronic effects of the oxetane substituent?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • ORTEP Visualization : Generate thermal ellipsoid plots (via ORTEP-III) to assess oxetane ring planarity and steric interactions with the pyridine methyl group .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O contacts) influencing crystal packing .

Q. What mechanistic insights guide the design of derivatives for medicinal chemistry applications?

  • Methodological Answer :
  • SAR Studies : Replace oxetane with other oxygen-containing rings (e.g., tetrahydrofuran) and assess bioactivity.
  • DFT Calculations : Map HOMO/LUMO orbitals to predict reactivity in nucleophilic or electrophilic pathways .
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to evaluate solubility and metabolic stability of derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine
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5-Bromo-3-methyl-2-(oxetan-3-yloxy)-pyridine

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